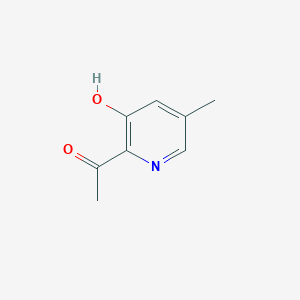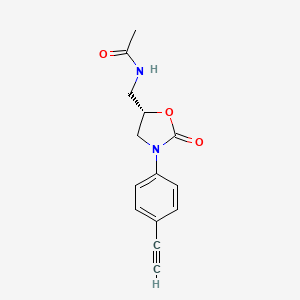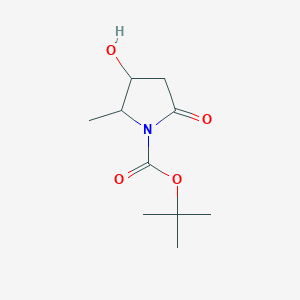
Disodium;terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium terephthalate, also known as disodium terephthalic acid, is a disodium salt of terephthalic acid. It is an organic compound with the formula C₈H₄Na₂O₄. This compound is primarily used in the production of polyethylene terephthalate (PET), which is widely utilized in the manufacture of plastic bottles, clothing, and other polyester products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium terephthalate can be synthesized through the depolymerization of polyethylene terephthalate (PET) using sodium bicarbonate and ethylene glycol at elevated temperatures. The reaction typically occurs at around 180°C, resulting in a high depolymerization rate and the formation of disodium terephthalate .
Industrial Production Methods: Industrial production of disodium terephthalate involves the depolymerization of PET waste, which is then refined to obtain pure disodium terephthalate. This method not only provides a valuable compound but also contributes to the recycling of plastic waste, addressing environmental concerns .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium terephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and air oxidation.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Precursor forms like p-toluic acid.
Substitution: Metal terephthalates
Wissenschaftliche Forschungsanwendungen
Disodium terephthalate has several scientific research applications:
Biology: It is studied for its potential use in biological systems as a chelating agent.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is used in the production of battery materials, particularly as an organic electrode material for sodium-ion batteries
Wirkmechanismus
The mechanism of action of disodium terephthalate involves its ability to form complexes by binding to metal ions. This chelating property allows it to interact with various metal ions, leading to alterations in the structure and function of proteins, enzymes, and other molecules. In sodium-ion batteries, it interacts with sodium ions, facilitating the storage and release of energy .
Vergleich Mit ähnlichen Verbindungen
Terephthalic acid: The parent compound of disodium terephthalate, used in the production of PET.
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic acid: Another isomer, used in the production of plasticizers and resins.
Uniqueness: Disodium terephthalate is unique due to its dual role as a precursor in the synthesis of advanced materials like MOFs and its application in energy storage systems. Its ability to form stable complexes with metal ions makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H6Na2O4+2 |
|---|---|
Molekulargewicht |
212.11 g/mol |
IUPAC-Name |
disodium;terephthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
InChI-Schlüssel |
VIQSRHWJEKERKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)


![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)


![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)




